Methyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]amino]benzoate;hydrochloride
Overview
Description
Methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a tetrahydrofuran moiety, and a benzoate ester group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]amino]benzoate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a tetrahydrofuran moiety through a nucleophilic substitution reaction.
Coupling with Benzoic Acid Derivative: The functionalized piperazine is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification: The resulting amide is esterified with methanol in the presence of an acid catalyst to form the final ester product.
Hydrochloride Salt Formation: The ester product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzoate derivatives.
Scientific Research Applications
Methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The piperazine ring and benzoate ester group may interact with enzymes or receptors, modulating their activity. The compound may also participate in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(tetrahydro-2-furanylcarbonyl)amino]benzoate
- Methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in aqueous solutions and potential for diverse chemical reactions make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5.ClH/c1-25-17(23)13-5-2-3-6-14(13)19-18(24)21-10-8-20(9-11-21)16(22)15-7-4-12-26-15;/h2-3,5-6,15H,4,7-12H2,1H3,(H,19,24);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFHJTUXAMKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3CCCO3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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